molecular formula C29H48O B1670223 Fucosterol CAS No. 18472-36-1

Fucosterol

Cat. No.: B1670223
CAS No.: 18472-36-1
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-VEVYEIKRSA-N
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Mechanism of Action

Isothis compound, also known as this compound or delta5-Avenasterol, is a natural, stigmastane-type sterol . It is mainly distributed in marine sponges . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on Isothis compound.

Target of Action

Sterols, including isothis compound, are known to be vital structural components of biological membranes . They play a crucial role in maintaining cell viability, embryogenesis, pattern formation, cell division, chloroplast biogenesis, and modulation of activity and distribution of membrane-bound proteins such as enzymes and receptors .

Mode of Action

Sterols, including isothis compound, are known to participate in transmembrane signal transduction by forming lipid microdomains . They are also precursors of a group of plant hormones, the brassinosteroids, which regulate plant growth and development .

Biochemical Pathways

Sterols, including Isothis compound, are part of the vast family of isoprenoids, a group of structurally related secondary metabolites . The major enzymes of plant sterol biosynthesis are 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), C24sterol methyltransferase, and C22sterol desaturase . These enzymes are responsible for maintaining the optimal balance between sterols . Regulation of the ratios between the different types of sterols and sterols/sphingolipids can be of crucial importance in the responses of plants to stresses .

Result of Action

Sterols, including isothis compound, are known to have a crucial impact on membrane fluidity and transmembrane export and import processes . Some sterols can even act as second messengers or signaling molecules during developmental and cellular signaling processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isothis compound. For instance, the safety and toxicity of this compound from marine algae have been studied both in vitro and in vivo . .

Safety and Hazards

Fucosterol is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child . This compound exhibited low toxicity in animal cell lines, human cell lines, and animals .

Future Directions

Despite the potential applications of fucosterol, there is an urgent need to develop effective drugs for the treatment of NSCLC . Studies on the safety and toxicity of this compound at the clinical stage, which are required before this compound is developed for the industry, are lacking .

Biochemical Analysis

Biochemical Properties

Isofucosterol is involved in several biochemical reactions, primarily as a structural component of biological membranes. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase . These enzymes are crucial in maintaining the balance between different types of sterols and regulating sterol biosynthesis. Isothis compound also participates in transmembrane signal transduction by forming lipid microdomains, which are essential for cellular communication and homeostasis .

Cellular Effects

Isothis compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor of brassinosteroids, a group of plant hormones that regulate growth and development . Isothis compound also affects the formation of lipid microdomains, which play a critical role in transmembrane signal transduction and maintaining cellular ion homeostasis . Additionally, it has been shown to modulate the activity of enzymes involved in sterol biosynthesis, further impacting cellular function .

Molecular Mechanism

At the molecular level, Isothis compound exerts its effects through binding interactions with various biomolecules. It has been shown to interact with liver X-receptor-beta, glucocorticoid receptor, tropomyosin receptor kinase B, toll-like receptor 2/4, and beta-secretase . These interactions are crucial for regulating molecular and cellular processes associated with neurodegenerative disorders. Isothis compound also modulates the activity of enzymes involved in sterol biosynthesis, such as C24-sterol methyltransferase and C22-sterol desaturase, by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isothis compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that Isothis compound can maintain its structural integrity and biological activity under controlled conditions. Prolonged exposure to extreme conditions may lead to its degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of Isothis compound vary with different dosages in animal models. Studies have shown that low to moderate doses of Isothis compound can have beneficial effects on cellular function and metabolism . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Isothis compound is involved in several metabolic pathways, including sterol biosynthesis and metabolism . It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase, which are crucial for maintaining the balance between different types of sterols . Isothis compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Isothis compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Isothis compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Isothis compound is localized in various subcellular compartments, including the endoplasmic reticulum, plasma membrane, and lipid particles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Isothis compound’s activity and function are closely linked to its localization within these compartments, impacting cellular processes such as sterol biosynthesis and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fucosterol can be extracted from marine algae through a series of steps involving solvent extraction and chromatographic techniques. The typical extraction process involves the following steps :

    Extraction: Dry powder of the algae is extracted with ethanol at room temperature.

    Concentration: The ethanol extract is concentrated under reduced pressure to obtain a thick paste.

    Partitioning: The concentrate is partitioned with ethyl acetate and petroleum ether.

    Chromatography: The resulting solution is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

    Crystallization: The fractions containing this compound are concentrated, and white crystals of this compound are obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from marine algae using similar solvent extraction and chromatographic techniques. High-speed countercurrent chromatography has also been employed for the efficient separation of this compound from crude extracts .

Chemical Reactions Analysis

Fucosterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Fucosterol is unique among phytosterols due to its specific biological activities and structural features. Similar compounds include:

Uniqueness of this compound:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Fucosterol can be achieved through several methods. One of the common methods is based on the cyclization of squalene epoxide. This method involves the cyclization of squalene epoxide to form lanosterol, which is then converted to Fucosterol.", "Starting Materials": [ "Squalene", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Methanol", "Sodium borohydride", "Aluminum chloride", "Methanesulfonic acid", "Lithium aluminum hydride", "Sodium methoxide" ], "Reaction": [ "1. Epoxidation of squalene using hydrogen peroxide and sodium hydroxide to form squalene epoxide", "2. Cyclization of squalene epoxide using aluminum chloride and methanesulfonic acid to form lanosterol", "3. Reduction of lanosterol using lithium aluminum hydride to form dihydrofucosterol", "4. Oxidation of dihydrofucosterol using sodium borohydride and acetic acid to form Fucosterol", "5. Methylation of Fucosterol using sodium methoxide and methanol to form 24-methylenecholesterol" ] }

CAS No.

18472-36-1

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-VEVYEIKRSA-N

Isomeric SMILES

CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is fucosterol and where is it found?

A1: this compound (stigmasta-5,24(28)-dien-3β-ol), also known as (24E)-ethylidenecholesterol, is a sterol predominantly found in marine brown algae. [, , , , ] It can also be found in diatoms and some land plants, like Osmanthus fragrans var. aurantiacus. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a sterol with a tetracyclic skeleton and a double bond between carbons 5 and 6 in the first ring. Its side chain features an ethylidene group at carbon 24.

Q3: What are the reported biological activities of this compound?

A3: this compound exhibits a wide range of biological activities, including:

  • Anti-cancer: Studies have shown this compound possesses antitumor activity against various cancer cell lines, including human cervical cancer (HeLa), [] human colon cancer (HCT-116), [, ] human promyelocytic leukemia (HL-60), [, , , ] and ovarian cancer cells. []
  • Anti-diabetic: this compound has shown potential in improving insulin resistance. []
  • Antioxidant: It exhibits strong antioxidant activity, protecting against lipid peroxidation. []
  • Anti-inflammatory: this compound can attenuate inflammatory responses, potentially through modulation of mitogen-activated protein kinases (MAPKs). [, , ]
  • Hepatoprotective: Research suggests it may offer protection against liver injury. [, ]
  • Neuroprotective: this compound has demonstrated potential in protecting against cognitive decline and neurodegeneration. [, ]
  • Anti-hyperlipidemic: Studies indicate it may help regulate cholesterol levels. [, , ]
  • Other Activities: this compound also exhibits antifungal, antihistaminic, anticholinergic, anti-adipogenic, anti-photoaging, anti-osteoporotic, and butyrylcholinesterase inhibitory activities. []

Q4: How does this compound exert its anti-cancer effects?

A4: this compound demonstrates anti-cancer effects through multiple mechanisms, including:

  • Inducing apoptosis: It triggers apoptosis in cancer cells, potentially through mitochondrial-mediated pathways and endoplasmic reticulum stress. [, , , , , ]
  • Cell cycle arrest: this compound can induce cell cycle arrest at specific checkpoints, inhibiting the proliferation of cancer cells. [, ]
  • Inhibiting cell migration: It hinders the migration of cancer cells, potentially limiting their invasiveness and metastasis. [, ]
  • Downregulating signaling pathways: this compound can modulate signaling pathways involved in cancer cell growth and survival, such as the phosphoinositide-3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway. []

Q5: Does this compound affect cholesterol metabolism?

A5: Yes, this compound demonstrates cholesterol-lowering effects. It acts as a dual-agonist for liver X receptors (LXRs), key regulators of cholesterol homeostasis. [] This activation stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE, promoting cholesterol efflux from macrophages. []

Q6: How can the bioavailability of this compound be improved?

A9: One strategy to enhance the bioavailability of this compound is through encapsulation techniques using cyclodextrins. [, ] For example, the formation of an inclusion complex with maltosyl-β-cyclodextrin significantly increased its solubility and dissolution rate, potentially leading to improved absorption. [, ]

Q7: What are the potential applications of this compound?

A7: this compound holds promise for various applications, including:

  • Cosmetics: Utilization in skin-lightening and moisturizing formulations due to its ability to inhibit melanin production and promote collagen synthesis. [, , ]

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